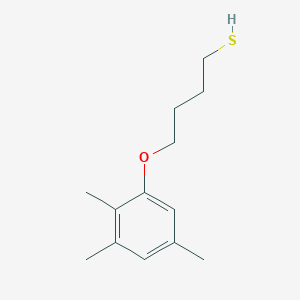
4-(2,3,5-trimethylphenoxy)-1-butanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3,5-trimethylphenoxy)-1-butanethiol, commonly known as TMBT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMBT is a thiol compound, which means it contains a sulfur atom and a hydrogen atom bonded to a carbon atom. Thiol compounds are known for their ability to react with other molecules, making TMBT a valuable tool for various scientific applications.
作用机制
TMBT's mechanism of action is based on its ability to react with other molecules, such as heavy metals and reactive oxygen species (ROS), through its thiol group. TMBT can form stable complexes with heavy metals, preventing their toxic effects on cells. Additionally, TMBT can scavenge ROS, which are known to cause cellular damage and contribute to various diseases.
Biochemical and Physiological Effects:
TMBT has been shown to have various biochemical and physiological effects, including:
1. Antioxidant Activity: TMBT has been shown to scavenge ROS and protect cells from oxidative damage.
2. Anti-inflammatory Activity: TMBT has been shown to reduce inflammation in various animal models.
3. Neuroprotective Activity: TMBT has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to protect neurons from oxidative damage.
实验室实验的优点和局限性
TMBT has several advantages as a reagent in lab experiments, including:
1. High Reactivity: TMBT's thiol group allows it to react with a wide range of molecules, making it a versatile reagent.
2. Low Cost: TMBT is relatively inexpensive compared to other reagents with similar properties.
However, TMBT also has some limitations, including:
1. Sensitivity to Oxygen: TMBT can be easily oxidized in the presence of oxygen, which can affect its reactivity.
2. Toxicity: TMBT can be toxic at high concentrations, which can limit its use in some applications.
未来方向
There are several future directions for TMBT research, including:
1. Development of Novel Applications: TMBT's unique properties make it a promising candidate for the development of novel applications, such as in the field of nanotechnology.
2. Optimization of
合成方法
TMBT can be synthesized through a multi-step process that involves the reaction of 2,3,5-trimethylphenol with butanethiol in the presence of a catalyst. This method has been extensively studied and optimized to achieve high yields of TMBT with minimal impurities.
科学研究应用
TMBT has been used in a wide range of scientific research applications, including:
1. Analytical Chemistry: TMBT is used as a reagent for the detection and quantification of various analytes, such as heavy metals and nitrite ions.
2. Material Science: TMBT is used as a surface modifier for various materials, such as metals and polymers, to improve their properties, such as adhesion and corrosion resistance.
3. Biomedical Research: TMBT has been studied for its potential use in drug delivery systems and as an antioxidant for the treatment of various diseases, such as Alzheimer's disease and cancer.
属性
IUPAC Name |
4-(2,3,5-trimethylphenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-10-8-11(2)12(3)13(9-10)14-6-4-5-7-15/h8-9,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBBXBLUHXJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCS)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)

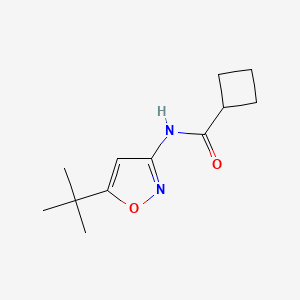
![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)

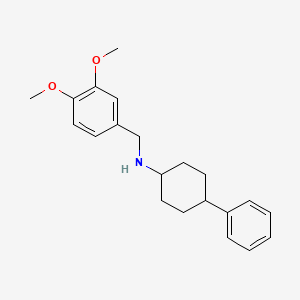
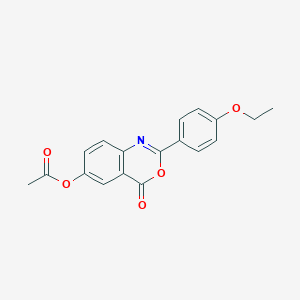
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)

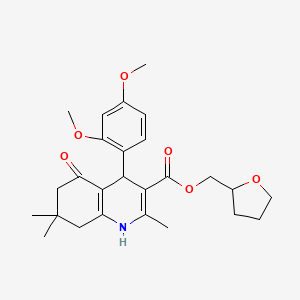
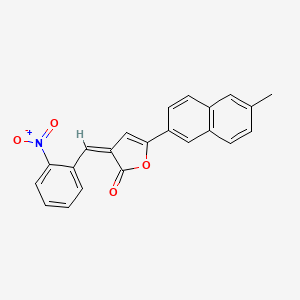
![2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4996162.png)

![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)